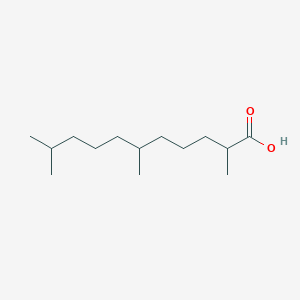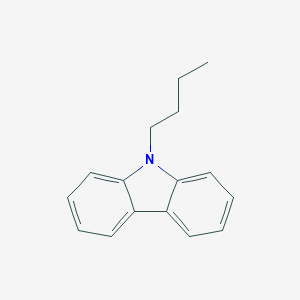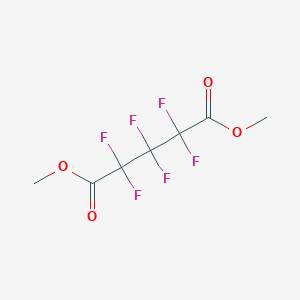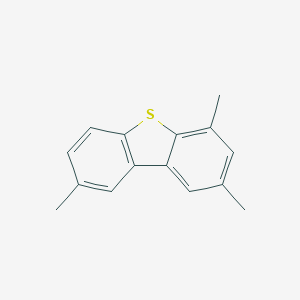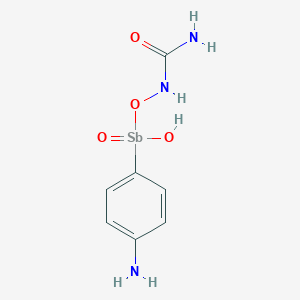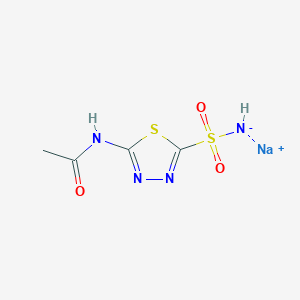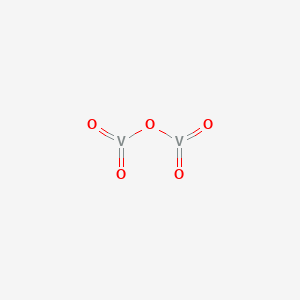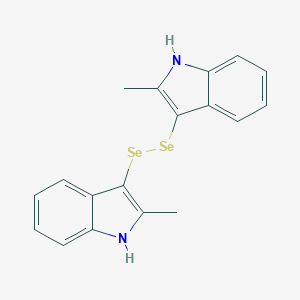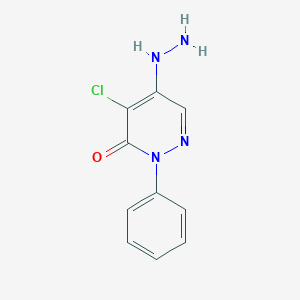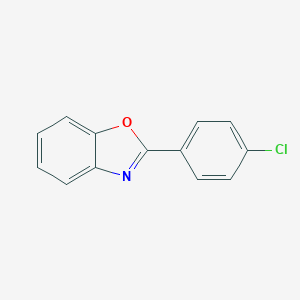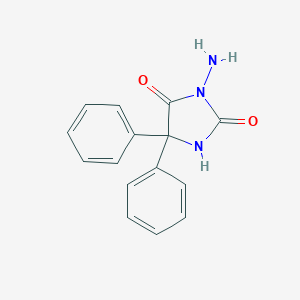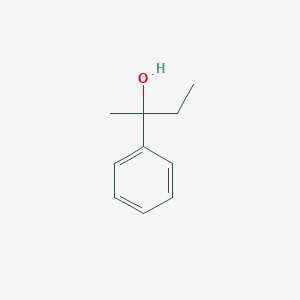
2-Phenylbutan-2-ol
説明
2-Phenylbutan-2-ol is a chemical compound that has been explored in various research studies for its potential applications and properties. It is often examined within the context of its derivatives and reactions.
Synthesis Analysis
The synthesis of compounds related to 2-Phenylbutan-2-ol involves complex chemical processes. For instance, (Franz et al., 1984) discussed the synthesis of related compounds, highlighting the complexity of these processes.
Molecular Structure Analysis
The molecular structure of 2-Phenylbutan-2-ol and its derivatives has been extensively studied. For example, (Raajaraman et al., 2019) analyzed the structure of 2-Phenylbutanoic acid and its derivatives using density functional theory (DFT) calculations, providing insights into the molecular geometry and vibrational frequencies.
Chemical Reactions and Properties
Various studies have explored the chemical reactions and properties of 2-Phenylbutan-2-ol-related compounds. For instance, (Bellina et al., 1994) discussed the synthesis of 2-tributylstannyl-1-alkenes from related compounds, highlighting the chemical transformations involved.
Physical Properties Analysis
Research into the physical properties of 2-Phenylbutan-2-ol and related compounds provides valuable information about their behavior under different conditions. (Scognamiglio et al., 2012) reviewed the physical properties of 3-methyl-1-phenylbutan-2-ol, a compound similar to 2-Phenylbutan-2-ol, demonstrating the importance of understanding these properties for practical applications.
Chemical Properties Analysis
The chemical properties of 2-Phenylbutan-2-ol and its derivatives are central to their potential applications and reactivity. (Wu et al., 2019) developed procedures for the synthesis of various compounds from allylbenzenes, showing the versatility of these chemical properties.
科学的研究の応用
Quantum Computational and Spectroscopic Studies
2-Phenylbutan-2-ol and its derivatives have been analyzed using density functional theory (DFT) calculations, spectroscopic studies (FT-IR, FT-Raman, UV–Visible), and ligand-protein docking studies. These studies provide insights into the molecular structure, vibrational frequencies, nonlinear optical (NLO) properties, and the potential drug identification through molecular docking methods, indicating its relevance in material science and pharmacology (Raajaraman, Sheela, & Muthu, 2019).
Fragrance Material Review
3-Methyl-1-phenylbutan-2-ol, a compound structurally related to 2-phenylbutan-2-ol, has been reviewed for its use as a fragrance ingredient. This review focuses on its physical properties and mucous membrane irritation data, emphasizing the application of phenylbutan-2-ol derivatives in the fragrance industry (Scognamiglio, Jones, Letizia, & Api, 2012).
Lipase-mediated Resolution in Organic Synthesis
The steric properties of the acyl group can control the efficiency and selectivity of lipase-mediated resolution of 2-phenylalkanols. This process has been optimized for producing enantiomerically pure compounds, highlighting the role of 2-phenylbutan-2-ol in the synthesis of chiral intermediates (Foley, Gavin, Joniec, & Maguire, 2017).
Enzymatic Reductions in Organic Solvents
The enzymatic reduction of trans-4-phenylbut-3-en-2-one in organic solvents using plant tissue demonstrates the potential of 2-phenylbutan-2-ol derivatives in green chemistry. This approach allows for the regio- and stereoselective production of valuable chiral alcohols (Majewska & Kozłowska, 2013).
Antituberculosis Activity
New derivatives of 2-phenylbutan-2-ol with antituberculosis activity have been synthesized, with one compound showing high activity in clinical trials. This highlights the compound's potential application in developing new antituberculosis drugs (Omel’kov, Fedorov, & Stepanov, 2019).
Oxidative Kinetic Resolution
Candida parapsilosis has been used for the oxidative kinetic resolution of secondary alcohols, including 4-phenylbutan-2-ols, underlining the enzymatic processes' significance in producing optically pure compounds (Sivakumari, Preetha, & Chadha, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHYBVJPSZXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030816 | |
| Record name | 2-Phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbutan-2-ol | |
CAS RN |
1565-75-9 | |
| Record name | α-Ethyl-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, alpha-ethyl-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1565-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)
